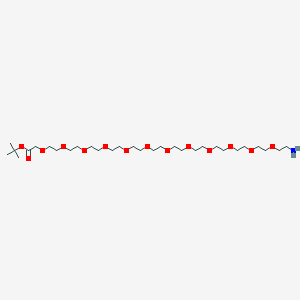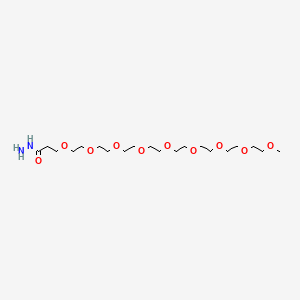
DBCO-NHCO-PEG3-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-NHCO-PEG3-acid, also known as 3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its dibenzocyclooctyne (DBCO) group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG3-acid is synthesized through a series of chemical reactions involving the coupling of a DBCO group with a polyethylene glycol chain. The synthesis typically involves the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group of the polyethylene glycol chain is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid group is then coupled with the amine group of the DBCO derivative in the presence of a coupling agent like N-hydroxysuccinimide (NHS) to form an amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-NHCO-PEG3-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules are the primary reagents used in SPAAC reactions with this compound.
Conditions: The reaction can be carried out in both organic solvents and aqueous buffers, depending on the solubility of the substrate molecules.
Major Products
The major products formed from SPAAC reactions involving this compound are triazole-linked conjugates. These conjugates are stable and can be used for various applications in chemical biology and materials science .
Wissenschaftliche Forschungsanwendungen
DBCO-NHCO-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in living systems.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs) for targeted therapy.
Industry: Applied in the functionalization of surfaces and materials for enhanced solubility and biocompatibility.
Wirkmechanismus
DBCO-NHCO-PEG3-acid exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-acid: Similar to DBCO-NHCO-PEG3-acid but with an additional polyethylene glycol unit, offering increased solubility.
DBCO-PEG5-acid: Another variant with five polyethylene glycol units, providing even greater solubility and flexibility.
DBCO-PEG-NHS ester: Contains an NHS ester group for amine-reactive conjugation, used in bioconjugation and labeling.
Uniqueness
This compound is unique due to its optimal balance of solubility and reactivity. The three polyethylene glycol units provide sufficient hydrophilicity, while the DBCO group ensures efficient and catalyst-free click reactions. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O7/c31-26(12-15-35-17-19-37-20-18-36-16-13-28(33)34)29-14-11-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21H2,(H,29,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYJBUGZUVHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














